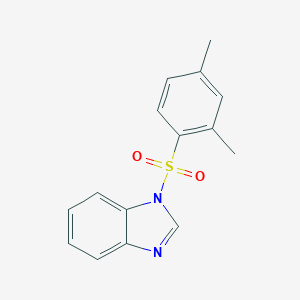![molecular formula C18H20N2O3S B369114 1-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 433705-47-6](/img/structure/B369114.png)
1-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of imidazoles . Imidazole compounds are known for their unique chemical complexity and versatility in construction/functionalization . They play a crucial role in various biological processes, such as catalysis in enzymatic processes .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . An efficient method for the synthesis of 2,4,5-trisubstituted imidazole compounds from an aromatic aldehyde, benzil, and ammonium acetate has been demonstrated using biodegradable lactic acid at 160 °C .Safety and Hazards
Properties
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-11-6-15-16(7-12(11)2)20(10-19-15)24(21,22)18-9-13(3)17(23-5)8-14(18)4/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHNFMBACRLNIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dimethyl 5-{[(2-methylphenyl)acetyl]amino}isophthalate](/img/structure/B369052.png)


![1-[(3,4-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B369071.png)

![1-[(4-bromophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B369077.png)


![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B369082.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B369086.png)



